molecular formula C9H21N3 B13826848 N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine CAS No. 57493-36-4

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine

Cat. No.: B13826848
CAS No.: 57493-36-4
M. Wt: 171.28 g/mol
InChI Key: ZCOYEISDIPBAAG-UHFFFAOYSA-N
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Description

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is an organic compound with the molecular formula C12H20N4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperazine with 2-chloro-5-(chloromethyl)pyridine. The reaction typically occurs in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Ethylpiperazin-2-YL)methyl]ethanone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
  • N-Ethyl-2-(1-piperidinyl)ethanamine
  • 2-(4-Methylpiperazin-1-yl)ethanamine

Uniqueness

N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is unique due to its specific structural features, such as the ethyl group on the piperazine ring and the ethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

57493-36-4

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N-[(4-ethylpiperazin-2-yl)methyl]ethanamine

InChI

InChI=1S/C9H21N3/c1-3-10-7-9-8-12(4-2)6-5-11-9/h9-11H,3-8H2,1-2H3

InChI Key

ZCOYEISDIPBAAG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CN(CCN1)CC

Origin of Product

United States

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